molecular formula C12H11N3OS B2357673 N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide CAS No. 1286706-01-1

N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide

Cat. No.: B2357673
CAS No.: 1286706-01-1
M. Wt: 245.3
InChI Key: JQCLNQNTWNTXNS-UHFFFAOYSA-N
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Description

N-(6-(4-Mercaptophenyl)pyridazin-3-yl)acetamide is a chemical compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a mercaptophenyl group attached to the pyridazine ring, along with an acetamide functional group

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(4-mercaptophenyl)pyridazin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester.

    Introduction of the Mercaptophenyl Group: The mercaptophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable mercaptan (thiol) reacts with a halogenated pyridazine derivative.

    Acetamide Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The mercaptophenyl group in this compound can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyridazine derivatives.

Comparison with Similar Compounds

N-(6-(4-Mercaptophenyl)pyridazin-3-yl)acetamide can be compared with other pyridazine derivatives, such as:

    N-(6-(4-Methylphenyl)pyridazin-3-yl)acetamide: Similar structure but with a methyl group instead of a mercapto group.

    N-(6-(4-Chlorophenyl)pyridazin-3-yl)acetamide: Contains a chlorophenyl group instead of a mercaptophenyl group.

    N-(6-(4-Nitrophenyl)pyridazin-3-yl)acetamide: Contains a nitrophenyl group instead of a mercaptophenyl group.

The uniqueness of this compound lies in the presence of the mercaptophenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-[6-(4-sulfanylphenyl)pyridazin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c1-8(16)13-12-7-6-11(14-15-12)9-2-4-10(17)5-3-9/h2-7,17H,1H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCLNQNTWNTXNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)C2=CC=C(C=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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